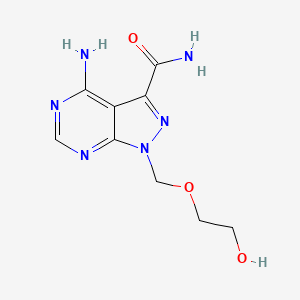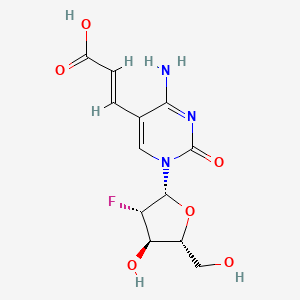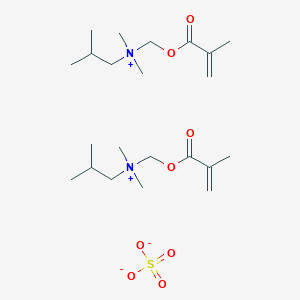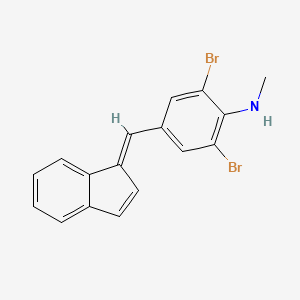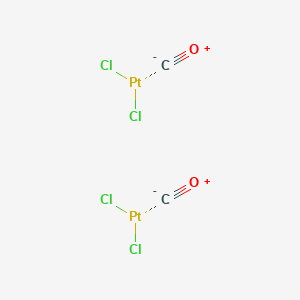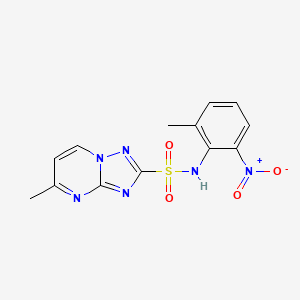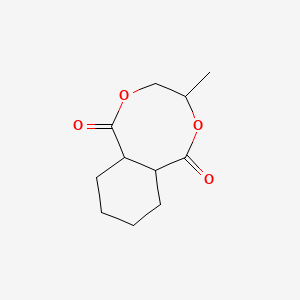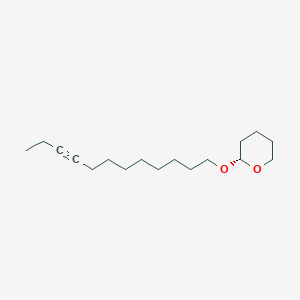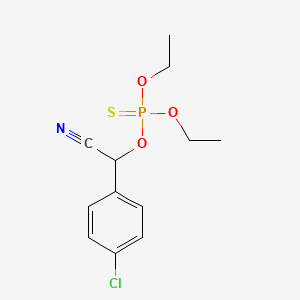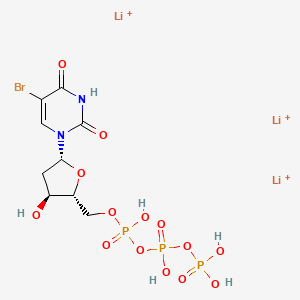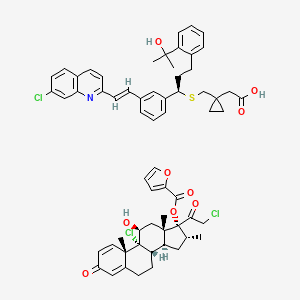
Mometasone furoate/montelukast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mometasone furoate and montelukast are two distinct compounds often used in combination for their synergistic effects in treating various inflammatory and allergic conditions. Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory properties, while montelukast is a leukotriene receptor antagonist that helps in managing asthma and allergic rhinitis by blocking the action of leukotrienes, which are inflammatory chemicals in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mometasone Furoate: : The synthesis of mometasone furoate involves multiple steps, starting from the basic steroid structureThis is typically achieved through esterification reactions under controlled conditions .
Montelukast: The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and pH to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Mometasone Furoate
Oxidation: Mometasone furoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the steroid nucleus, altering its biological activity.
Montelukast
Oxidation: Montelukast can undergo oxidative degradation, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions can affect the nitro groups present in the molecule.
Substitution: Various substitution reactions can modify the quinoline core, leading to derivatives with different pharmacological properties.
Scientific Research Applications
Chemistry: : Both compounds are used as reference standards in analytical chemistry for the development of new analytical methods and quality control procedures .
Biology: : In biological research, these compounds are used to study the mechanisms of inflammation and allergic responses. They serve as tools to understand the role of corticosteroids and leukotriene antagonists in modulating immune responses .
Medicine: : Clinically, mometasone furoate and montelukast are used to treat conditions such as asthma, allergic rhinitis, and nasal polyps. Their combination has shown enhanced efficacy in reducing symptoms and improving patient outcomes .
Industry: : In the pharmaceutical industry, these compounds are formulated into various dosage forms such as nasal sprays, inhalers, and tablets. They are also used in the development of new therapeutic agents targeting inflammatory and allergic diseases .
Mechanism of Action
Mometasone Furoate: : Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. This results in decreased production of inflammatory mediators such as cytokines, chemokines, and prostaglandins .
Montelukast: : Montelukast works by blocking the cysteinyl leukotriene receptor (CysLT1), preventing leukotrienes from binding to their receptors. This inhibition reduces bronchoconstriction, mucus production, and inflammation in the airways .
Comparison with Similar Compounds
Similar Compounds
Fluticasone: Another corticosteroid used for similar indications as mometasone furoate.
Zafirlukast: Another leukotriene receptor antagonist similar to montelukast.
Uniqueness
Properties
CAS No. |
1147405-14-8 |
|---|---|
Molecular Formula |
C62H66Cl3NO9S |
Molecular Weight |
1107.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1 |
InChI Key |
SQZRVXQPWXBJQN-ICDXXLHBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


